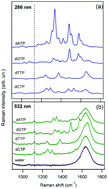Oxidative damage in DNA bases revealed by UV resonant Raman spectroscopy†
Analyst Pub Date: 2015-01-12 DOI: 10.1039/C4AN02364A
Abstract
We report on the use of the UV Raman technique to monitor the oxidative damage of deoxynucleotide triphosphates (dATP, dGTP, dCTP and dTTP) and DNA (plasmid vector) solutions. Nucleotide and DNA aqueous solutions were exposed to hydrogen peroxide (H2O2) and iron containing carbon nanotubes (CNTs) to produce Fenton's reaction and induce oxidative damage. UV Raman spectroscopy is shown to be maximally efficient to reveal changes in the nitrogenous bases during the oxidative mechanisms occurring on these molecules. The analysis of Raman spectra, supported by numerical computations, revealed that the Fenton's reaction causes an oxidation of the nitrogenous bases in dATP, dGTP and dCTP solutions leading to the production of 2-hydroxyadenine, 8-hydroxyguanine and 5-hydroxycytosine. No thymine change was revealed in the dTTP solution under the same conditions. Compared to single nucleotide solutions, plasmid DNA oxidation has resulted in more radical damage that causes the breaking of the adenine and guanine aromatic rings. Our study demonstrates the advantage of using UV Raman spectroscopy for rapidly monitoring the oxidation changes in DNA aqueous solutions that can be assigned to specific nitrogenous bases.

Recommended Literature
- [1] Modulation mechanism of ionic transport through short nanopores by charged exterior surfaces†
- [2] Serum Raman spectroscopy as a diagnostic tool in patients with Huntington's disease†
- [3] Contents list
- [4] Tryptophan-derived butyrylcholinesterase inhibitors as promising leads against Alzheimer's disease†
- [5] Synthesis and electroluminescence properties of highly efficient dual core chromophores with side groups for blue emission†
- [6] Flow-induced structure in colloidal gels: direct visualization of model 2D suspensions
- [7] Improved understanding in platinium antitumour chemistry
- [8] Binding of chemical warfare agent simulants as guests in a coordination cage: contributions to binding and a fluorescence-based response†
- [9] Water at an electrochemical interface—a simulation study
- [10] Contents pages










